molecular formula C6H13NO2 B13953706 2,3-Dimethyl-2-nitrobutane

2,3-Dimethyl-2-nitrobutane

Cat. No.: B13953706
M. Wt: 131.17 g/mol
InChI Key: PKOVWKGRNZGQHY-UHFFFAOYSA-N
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Description

Importance of Highly Substituted Nitroalkanes in Organic Chemistry

Highly substituted nitroalkanes, such as 2,3-dimethyl-2-nitrobutane, are valuable building blocks in organic synthesis. The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, including amines and carbonyl compounds. researchgate.net The presence of significant steric bulk in these molecules can lead to unique reactivity and selectivity in chemical reactions.

The synthesis of sterically hindered compounds, such as those with fully substituted carbon centers (quaternary carbons), is a significant challenge in organic synthesis. thieme-connect.com Highly substituted nitroalkanes serve as important precursors to α-tertiary amines, a class of compounds with applications in pharmaceuticals and materials science. The development of methods for the synthesis of these complex nitroalkanes is an active area of research, with techniques like organocatalytic Michael additions being explored to create enantioenriched tertiary nitrocompounds.

Fundamental Structural Features and Their Impact on Reactivity

The structure of this compound is characterized by a butane (B89635) backbone with two methyl groups on the second carbon and a nitro group also on the second carbon, along with another methyl group on the third carbon. This arrangement results in significant steric hindrance around the tertiary carbon atom bonded to the nitro group. lookchem.com This steric crowding influences the molecule's physical properties and chemical reactivity.

The nitro group is strongly electron-withdrawing, which polarizes the C-N bond and influences the electron density of the entire molecule. This electronic effect, combined with the steric bulk, dictates the types of reactions the compound can undergo. For instance, the significant steric hindrance can impede nucleophilic substitution reactions at the tertiary carbon. The absence of an α-hydrogen means it cannot be deprotonated to form a nitronate anion under typical basic conditions, which is a common reaction pathway for primary and secondary nitroalkanes. nih.govresearchgate.net

Physical and Chemical Properties of this compound:

PropertyValue
Molecular FormulaC6H13NO2
Molecular Weight131.175 g/mol nih.gov
Melting Point7°C nih.gov
Boiling Point173.5°C nih.gov
Density (estimate)0.9063 g/cm³ nih.gov
IUPAC NameThis compound

Properties

IUPAC Name

2,3-dimethyl-2-nitrobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(2)6(3,4)7(8)9/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOVWKGRNZGQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations of 2,3 Dimethyl 2 Nitrobutane

Thermal Decomposition and Pyrolysis Kinetics

The thermal decomposition of tertiary nitroalkanes, including 2,3-dimethyl-2-nitrobutane, has been the subject of theoretical and experimental studies to elucidate the underlying reaction mechanisms and kinetics.

In the gas phase, the pyrolysis of this compound primarily proceeds through a unimolecular elimination reaction. researchgate.netresearchgate.net This process involves the cleavage of the C-N bond and the abstraction of a hydrogen atom from a neighboring carbon, leading to the formation of an alkene and nitrous acid (HNO₂). researchgate.netresearchgate.net

Theoretical studies using various levels of theory, such as MP2/6-31G(d), B3LYP/6-31G(d), and B3PW91/6-31G(d), have been employed to model the gas-phase pyrolysis kinetics of this compound. researchgate.netresearchgate.net These calculations indicate that the primary products of the rate-determining step are 2,3-dimethyl-1-butene (B117154) and nitrous acid. researchgate.netresearchgate.net

Table 1: Primary Products of Gas-Phase Pyrolysis of this compound

ReactantPrimary Products
This compound2,3-Dimethyl-1-butene, Nitrous acid (HNO₂)

This table summarizes the main products formed during the initial, rate-determining step of the gas-phase thermal decomposition.

The mechanism of the gas-phase elimination reaction has been investigated to determine whether it occurs in a single, concerted step or through a multi-step, stepwise pathway. Theoretical calculations suggest that the elimination reaction of this compound proceeds through a concerted, non-synchronous, five-membered cyclic transition state. researchgate.netresearchgate.net This implies that the breaking of the C-N bond and the H-C bond, along with the formation of the C=C and H-O bonds, occur in a single, albeit asynchronous, kinetic step. researchgate.net

The concerted nature of the decomposition is a common feature among tertiary nitroalkanes. researchgate.netresearchgate.net This pathway is favored as it avoids the formation of high-energy intermediates such as carbocations or free radicals, which would be expected in a stepwise mechanism involving heterolytic or homolytic bond cleavage.

The thermal stability of nitroalkanes is influenced by the nature of the substituents attached to the carbon atom bearing the nitro group. acs.orgresearchgate.net Studies using differential scanning calorimetry (DSC) have shown that the onset temperature of decomposition for nitroalkanes can vary significantly depending on the electronic effects of these substituents and the extent of charge delocalization. acs.orgresearchgate.net

For tertiary nitroalkanes like this compound, the presence of alkyl groups influences the stability. While a comprehensive study specifically detailing the substituent effects on the thermal stability of a series directly comparable to this compound is not available in the provided search results, general trends in nitroalkane chemistry suggest that the electron-donating nature of alkyl groups can affect the stability of the molecule and the transition state for decomposition.

Nucleophilic Reactivity of the Nitro Group and Alpha-Carbons

The nitro group in this compound and the adjacent alpha-carbons exhibit reactivity towards nucleophiles, leading to substitution reactions and transformations involving nitronate anions.

The nitro group of this compound can be displaced by strong nucleophiles under specific reaction conditions. smolecule.com While detailed mechanistic studies for this specific compound are limited in the provided results, analogous reactions with other nitroalkanes suggest that these substitutions can occur. For instance, reactions of similar compounds with nucleophiles like methoxide (B1231860) have been reported.

The carbon atom alpha to the nitro group in primary and secondary nitroalkanes is acidic and can be deprotonated by a base to form a nitronate anion. However, this compound is a tertiary nitroalkane and lacks an alpha-hydrogen, thus it cannot form a nitronate anion through simple deprotonation.

However, the related compound, 2-nitropropane (B154153), readily forms a nitronate anion (propane-2-nitronate) in the presence of a base. google.comjustia.comwiley.com This nitronate anion is a key intermediate in the synthesis of 2,3-dimethyl-2,3-dinitrobutane (B1209716), a related vicinal dinitroalkane. wiley.com The oxidative coupling of two molecules of the propane-2-nitronate anion, often facilitated by oxidizing agents, leads to the formation of the C-C bond and the dinitro compound. wiley.com One method for this synthesis involves the reaction of 2-nitropropane with sodium hydroxide (B78521) and bromine, with reported yields of over 91%. chemicalbook.com Another approach utilizes peroxidase enzymes to catalyze the coupling of propane-2-nitronate in the presence of hydrogen peroxide. google.comjustia.com

Table 2: Synthesis of 2,3-Dimethyl-2,3-dinitrobutane from 2-Nitropropane

ReactantsReagents/CatalystsMajor Product
2-NitropropaneNaOH, Br₂2,3-Dimethyl-2,3-dinitrobutane
Propane-2-nitronatePeroxidase, H₂O₂2,3-Dimethyl-2,3-dinitrobutane

This table outlines synthetic routes to a related dinitro compound starting from the nitronate anion of 2-nitropropane, illustrating the reactivity of nitronates.

Reactions of nitronate anions can also proceed through radical-nucleophilic substitution (SRN1) mechanisms. rsc.org While not directly involving this compound, the anion of 2-nitropropane can react with various electrophiles in processes that involve single electron transfer and radical intermediates. rsc.org

Reduction Chemistry of the Nitro Functionality

The reduction of the nitro group in this compound and its derivatives can lead to various nitrogen-containing compounds, primarily amines and hydroxylamines. The specific outcome is highly dependent on the reducing agent and reaction conditions employed.

The conversion of a tertiary nitro group, such as the one in this compound, to a primary amine is a well-documented transformation. wikipedia.orgnih.gov Several established methods are effective for this purpose. For instance, aliphatic compounds with a nitro group on a tertiary carbon can be reduced to the corresponding amines using reagents like aluminum amalgam or iron in acetic acid (Fe/AcOH). nowgonggirlscollege.co.in The Béchamp reduction, which utilizes iron metal in an acidic medium, is also effective for converting tertiary aliphatic nitro compounds into amines in good yields. wikipedia.org

Catalytic hydrogenation is another key method for reducing nitroalkanes. nowgonggirlscollege.co.in While broadly applicable, the choice of catalyst and conditions is crucial. Complete reduction of a nitro group to a primary amine can be achieved through catalytic reduction with a transition metal catalyst. nowgonggirlscollege.co.in The resulting α-tertiary amines are valuable building blocks in organic synthesis due to their presence in many biologically active molecules. nih.govchemistryviews.org

In the case of the vicinal dinitro compound, 2,3-dimethyl-2,3-dinitrobutane, reduction can afford the corresponding diamine, 2,3-dimethyl-2,3-butanediamine. This transformation provides a direct route to a sterically hindered vicinal diamine.

Modern methods have also been developed that offer mild and selective reduction conditions. Samarium diiodide (SmI₂), in the presence of a proton source like methanol, has been shown to reduce tertiary alkyl nitro compounds to amines. mdma.ch The reaction time and stoichiometry of the reagent can be controlled to favor the formation of either the amine or the intermediate hydroxylamine (B1172632). mdma.ch Additionally, metal-free reduction systems, such as those using trichlorosilane (B8805176) (HSiCl₃) in combination with a tertiary amine, are capable of reducing both aromatic and aliphatic nitro groups and are tolerant of various functional groups. organic-chemistry.org

Table 1: Selected Reagents for the Reduction of Tertiary Nitroalkanes to Amines

Reagent/Method Description Reference(s)
Iron (Fe) in Acid (Béchamp reduction) A classic method that is effective for the reduction of tertiary aliphatic nitro compounds. wikipedia.org
Aluminum Amalgam A suitable reagent for the reduction of tertiary nitroalkanes to amines. nowgonggirlscollege.co.in
Catalytic Hydrogenation A widely used method involving a transition metal catalyst (e.g., Pd/C, Raney Nickel) to produce primary amines. nowgonggirlscollege.co.inorganic-chemistry.org nowgonggirlscollege.co.inorganic-chemistry.org
Samarium Diiodide (SmI₂) A mild reagent that, with a proton source, reduces tertiary nitroalkanes to amines. mdma.ch
Trichlorosilane (HSiCl₃) / Tertiary Amine A metal-free system for the reduction of nitro groups with broad functional group tolerance. organic-chemistry.org

The partial reduction of this compound can yield hydroxylamine derivatives. The reduction of its dinitro analogue, 2,3-dimethyl-2,3-dinitrobutane, is a key step in the synthesis of N,N'-dihydroxy-2,3-dimethyl-2,3-butanediamine, a precursor for stable nitroxide radicals. whiterose.ac.uk

Several methods have been employed for this transformation, though they often result in low yields. whiterose.ac.uk A common laboratory procedure involves the reduction of 2,3-dimethyl-2,3-dinitrobutane using zinc powder in the presence of ammonium (B1175870) chloride in an ethanol/water solution. whiterose.ac.uk To improve the reproducibility of this challenging reaction, the use of aluminum-amalgam has been suggested as an alternative to zinc powder. whiterose.ac.uk Samarium diiodide (SmI₂) is also an effective reagent for the reduction of primary, secondary, and tertiary nitroalkanes to their corresponding hydroxylamines. mdma.ch The reaction typically proceeds rapidly (within minutes) when using four molar equivalents of SmI₂ in a THF/methanol mixture. mdma.ch For sterically hindered molecules, reduction with tributylstannane has also been reported to yield hydroxylamines, albeit in low yields. rsc.org

It is important to note that tertiary nitroalkanes like this compound cannot be converted into oxime derivatives. The formation of an oxime requires the presence of at least one hydrogen atom on the carbon adjacent to the nitro group (the α-carbon), which is absent in tertiary nitro compounds. nowgonggirlscollege.co.in

Table 2: Reagents for the Synthesis of Hydroxylamine Derivatives from Tertiary Nitroalkanes

Reagent Substrate Product Notes Reference(s)
Zinc Powder / NH₄Cl 2,3-Dimethyl-2,3-dinitrobutane N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine Yields are often poor. whiterose.ac.uk
Samarium Diiodide (SmI₂) Tertiary Nitroalkanes Alkyl Hydroxylamines Good yields, mild conditions. mdma.ch
Tributylstannane Sterically Constrained Tertiary Nitroalkanes Hydroxylamines Low yields reported. rsc.org

Acid-Catalyzed Reactions and Rearrangements

The behavior of tertiary nitroalkanes under acidic conditions differs significantly from that of their primary and secondary counterparts. Specifically, this compound is not susceptible to the classical Nef reaction. wikipedia.org The Nef reaction, which converts a nitroalkane into a carbonyl compound, requires the initial deprotonation of the α-carbon to form a nitronate salt. wikipedia.orgorganic-chemistry.org Since tertiary nitroalkanes lack an α-hydrogen, this initial step cannot occur, and thus they are inert to the standard Nef reaction conditions. wikipedia.org

Generally, tertiary nitro compounds are largely unaffected by treatment with non-oxidizing acids like hydrochloric acid. nowgonggirlscollege.co.in However, under conditions of mass spectrometry, the protonated adduct of 2,3-dimethyl-2,3-dinitrobutane, [M+H]⁺, has been studied. This cation is susceptible to dissociation, particularly at elevated ion source temperatures, suggesting instability under certain acidic gas-phase conditions. uow.edu.au The fragmentation pathways of these cations have been investigated, providing insight into the molecule's stability and potential reaction mechanisms upon protonation. uow.edu.au While specific acid-catalyzed rearrangements in solution for this compound are not widely reported, the study of related electrophilically activated nitroalkanes suggests that under strongly acidic conditions (e.g., polyphosphoric acid or triflic acid), reactions with nucleophiles can occur, sometimes leading to rearrangements like the Beckmann rearrangement of intermediate oximes, although this specific pathway is not directly applicable to tertiary nitro compounds. frontiersin.org

Radical Chemistry of this compound and its Derivatives

The carbon-nitrogen bond in tertiary nitroalkanes is susceptible to homolytic cleavage, making these compounds valuable precursors for generating tertiary alkyl radicals. This reactivity has been explored using various radical-generating methods.

A conventional method for the reductive removal of a nitro group (denitration) involves the use of tributyltin hydride ((n-Bu)₃SnH) and a radical initiator. researchgate.net This free-radical chain process effectively replaces the nitro group with a hydrogen atom. However, due to the toxicity of tin compounds, alternative, more environmentally benign methods have been developed. sorbonne-universite.fr

Recent advancements include the use of photoredox catalysis to generate alkyl radicals from nitroalkanes. sorbonne-universite.frorganic-chemistry.org For instance, 9-fluorenol has been employed as a single-electron transfer (SET) catalyst that reduces tertiary nitroalkanes, promoting the cleavage of the C-NO₂ bond to form a tertiary alkyl radical. sorbonne-universite.frthieme-connect.com These catalytically generated radicals can then participate in a variety of subsequent reactions, including hydrogenation, Giese additions, and Minisci reactions. sorbonne-universite.fr This approach avoids toxic tin hydrides and offers good functional group tolerance. thieme-connect.com

The interaction of tertiary nitroalkanes with other radical species has also been investigated using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. The reaction of ligated boryl radicals with tertiary nitroalkanes leads to the formation of boroxy nitroxide radicals. nih.gov These intermediates, however, preferentially fragment at the nitrogen-oxygen bond rather than the carbon-nitrogen bond, which would be required for reduction to the corresponding alkane. nih.gov A similar outcome is observed in the radical-initiated reaction with tris(trimethylsilyl)silane, where the intermediate silyl (B83357) nitroxide adduct also fragments at the N-O bond. acs.org These studies highlight that the pathway following radical addition is highly dependent on the nature of the radical reagent used.

Theoretical and Computational Studies of 2,3 Dimethyl 2 Nitrobutane

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical methods are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These investigations provide a foundational understanding of the molecule's inherent stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the various spatial arrangements, or conformations, of a molecule and their relative stabilities. The structure of 2,3-dimethyl-2-nitrobutane is defined by rotation around the central C2-C3 bond, leading to different staggered and eclipsed conformations. While specific DFT studies on the conformational preferences of this compound are not extensively published, analysis of its parent alkane, 2,3-dimethylbutane (B166060), shows a small energy difference between the anti and gauche staggered conformations. stackexchange.comdoubtnut.com

For this compound, the introduction of a bulky and polar nitro (-NO2) group in place of a hydrogen atom is expected to significantly influence the conformational landscape. DFT calculations would be essential to quantify the steric hindrance and electrostatic interactions that determine the most stable conformer. The primary conformations of interest would be the staggered arrangements, which minimize torsional strain.

Table 1: Key Staggered Conformations of this compound

ConformationDihedral Angle (CH₃-C2-C3-CH₃)DescriptionExpected Stability Factors
Anti ~180°The two methyl groups on the C2 and C3 carbons are positioned opposite to each other.This conformation is often the most stable for alkanes as it minimizes steric repulsion between the largest groups.
Gauche ~60°The methyl groups are adjacent to each other.This conformation typically introduces some steric strain, making it less stable than the anti-conformer.

The stability of these conformations is evaluated by optimizing their geometry at a given level of theory and comparing their total electronic energies.

High-level ab initio and DFT methods have been applied to study this compound, particularly in the context of its thermal decomposition. researchgate.net A theoretical study utilized Møller-Plesset perturbation theory (MP2) and DFT methods, including B3LYP and B3PW91, with the 6-31G(d) basis set to investigate the molecule. researchgate.netdeepdyve.com These methods are employed to calculate optimized molecular geometries, harmonic force fields, and electronic structures, providing a robust theoretical description of the molecule. researchgate.netdeepdyve.comconicet.gov.ar The choice of method can influence the results, and comparisons between them are often made to ensure the reliability of the computational findings. kg.ac.rsd-nb.info

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful technique for mapping the energy landscape of a chemical reaction. It allows for the identification of intermediate structures, transition states, and the calculation of energy barriers, which are key to understanding reaction mechanisms and kinetics.

The gas-phase pyrolysis (thermal decomposition) of this compound has been the subject of theoretical investigation. researchgate.net Computational studies using MP2, B3LYP, and B3PW91 methods have shown that the pyrolysis proceeds through a primary rate-determining step to yield 2,3-dimethyl-2-butene (B165504) and nitrous acid (HNO₂). researchgate.net

The proposed mechanism involves a concerted, non-synchronous five-membered cyclic transition state. researchgate.net This means the bond-breaking and bond-forming processes occur in a single step but not to the same extent along the reaction coordinate. Among the methods tested, the B3PW91/6-31G(d) level of theory was found to provide results for kinetic and thermodynamic parameters that are in reasonable agreement with experimental data. researchgate.net The calculation of kinetic parameters, such as activation energy, is crucial for predicting the rate of decomposition under different temperature conditions. ncsu.eduscience.gov

Table 2: Products of the Pyrolysis of this compound

ReactantPrimary Products
This compound2,3-Dimethyl-2-butene
Nitrous acid (HNO₂)

While specific first-principles predictions of the spectroscopic properties for this compound are not detailed in the available literature, the methodology for such predictions is well-established. acs.orgescholarship.orgmdpi.com Quantum chemical calculations, particularly using DFT, can accurately predict various spectroscopic data. By calculating the harmonic vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the molecule. Similarly, by computing the nuclear magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These theoretical predictions are invaluable for interpreting and assigning experimental spectra.

Table 3: Computable Spectroscopic Properties

Spectroscopic TechniqueCalculated PropertyPurpose
Infrared (IR) Spectroscopy Vibrational Frequencies & IntensitiesIdentify functional groups and molecular fingerprint.
Raman Spectroscopy Vibrational Frequencies & ActivitiesComplement IR for structural analysis.
NMR Spectroscopy Chemical Shifts & Coupling ConstantsDetermine the chemical environment of each nucleus (¹H, ¹³C).

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. biorxiv.org This technique allows for the exploration of the conformational space of a molecule, providing insights into its flexibility, dynamics, and the energy barriers between different conformations. nih.govarxiv.orgfrontiersin.org

For this compound, MD simulations could be used to model the rotation around the C2-C3 and C2-N bonds, revealing the time-dependent behavior and relative populations of the various staggered and eclipsed conformers. Such simulations would complement the static picture provided by DFT geometry optimizations by showing how the molecule transitions between different low-energy states and how it behaves at different temperatures. This provides a more complete understanding of the molecule's structural dynamics.

Analysis of Bonding Characteristics and Electronic Distribution

Theoretical and computational chemistry provides powerful tools for understanding the molecular structure and reactivity of compounds like this compound at an atomic level. escholarship.org Through methods such as Density Functional Theory (DFT) and ab initio calculations, researchers can model molecular geometries, analyze bond properties, and map electronic distributions, offering insights that complement experimental findings. researchgate.net

Studies on the thermal decomposition of tert-nitroalkanes, including this compound, have utilized various levels of theory to investigate reaction kinetics and mechanisms. researchgate.netscispace.com These computational analyses are crucial for understanding the stability and reactivity of the C-N bond, which is central to the chemistry of nitroalkanes. researchgate.net The B3LYP/6-31G(d) method, a common DFT approach, has been employed to calculate the geometric parameters of the transition state during the elimination of nitrous acid (HNO₂) from a series of nitroalkanes. researchgate.net

For this compound, these calculations reveal specific bond lengths and angles within the five-membered cyclic transition state, which are indicative of the electronic redistribution occurring during the reaction. The analysis suggests a concerted, non-synchronous mechanism for the elimination reaction. researchgate.net The calculated parameters for the transition state highlight the stretching and partial breaking of key bonds. researchgate.net

The following tables summarize the calculated geometric parameters for the transition state of HNO₂ elimination from this compound, based on quantum chemical calculations. researchgate.net

Table 1: Calculated Transition State Bond Lengths for this compound researchgate.net

This interactive table presents the calculated bond distances in picometers (pm) for the key bonds involved in the transition state of the HNO₂ elimination reaction from this compound. The calculations were performed using the B3LYP/6-31G(d) method.

Interacting AtomsBondCalculated Distance (pm)
C¹ and C²C=C141.7
C² and N³C-N240.0
N³ and O⁴N-O128.6
O⁴ and H⁵O-H130.1
C¹ and H⁵C-HNot specified

Data sourced from a study on the mechanisms of gas-phase decomposition of C-nitro compounds. researchgate.net

Table 2: Calculated Transition State Bond Angle for this compound researchgate.net

This table shows the calculated bond angle in degrees for the C¹-C²-N³ atoms in the transition state of the HNO₂ elimination reaction, as determined by the B3LYP/6-31G(d) method.

AtomsAngleCalculated Value (degrees)
C¹-C²-N³C-C-N91.2

Data sourced from a study on the mechanisms of gas-phase decomposition of C-nitro compounds. researchgate.net

These computational findings are instrumental in building a detailed picture of the bonding and electronic structure of this compound, particularly in the context of its thermal decomposition pathways. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2,3-dimethyl-2-nitrobutane, ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, offer a complete picture of its atomic framework.

Detailed ¹H and ¹³C NMR Spectral Analysis for Structure Confirmation

While specific experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on its structure and established NMR principles. The molecule possesses a plane of symmetry, which simplifies its expected spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals due to the two unique proton environments.

An upfield signal corresponding to the six equivalent protons of the two methyl groups attached to the C3 carbon (the isopropyl methyls). This signal would likely appear as a doublet due to coupling with the single proton on C3.

A downfield signal representing the single methine proton at the C3 position. This signal would be split into a septet by the six neighboring equivalent methyl protons.

The six protons of the two methyl groups on the C2 carbon are equivalent but have no adjacent protons, so they would appear as a singlet. The electron-withdrawing effect of the adjacent nitro group would shift this signal further downfield compared to a typical methyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum is anticipated to display four signals, corresponding to the four non-equivalent carbon environments in the molecule.

A signal for the two equivalent methyl carbons of the isopropyl group.

A signal for the methine carbon (C3) of the isopropyl group.

A signal for the two equivalent methyl carbons attached to the quaternary, nitro-bearing carbon (C2).

A signal for the quaternary carbon (C2) itself, which would be shifted significantly downfield due to the direct attachment of the electronegative nitro group.

Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR¹³C NMR
Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCarbon EnvironmentPredicted Chemical Shift (δ, ppm)
-CH(CH₃)₂~1.0 - 1.2Doublet (d)6H-CH(CH₃)₂~15 - 20
-CH(CH₃)₂~2.0 - 2.5Septet (sept)1H-CH(CH₃)₂~30 - 35
-C(NO₂)(CH₃)₂~1.5 - 1.7Singlet (s)6H-C(NO₂)(CH₃)₂~20 - 25
-C(NO₂)~85 - 95

Use of 2D NMR Techniques for Connectivity and Stereochemistry

To unequivocally confirm the atomic connectivity, 2D NMR experiments such as COSY and HSQC are invaluable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show a cross-peak between the doublet of the isopropyl methyl protons and the septet of the methine proton, confirming their three-bond (vicinal) coupling and establishing the isopropyl fragment's presence. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. wikipedia.org It would show correlations between the proton signals and their corresponding carbon signals as detailed in the table above, for instance, linking the proton doublet at ~1.0-1.2 ppm to the carbon signal at ~15-20 ppm.

Due to the absence of a stereocenter, the analysis of stereochemistry is not applicable to this molecule.

Infrared (IR) Spectroscopy for Nitro Group Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying specific functional groups within a molecule. The nitro group (-NO₂) of this compound is readily identified by its characteristic, strong absorption bands. spectroscopyonline.com Aliphatic nitro compounds display two distinct and intense stretching vibrations. orgchemboulder.comorgchemboulder.com

Asymmetric N-O Stretch: This vibration typically appears in the range of 1550-1475 cm⁻¹. For nitroalkanes, this is often a very strong and sharp absorption band near 1550 cm⁻¹. orgchemboulder.com

Symmetric N-O Stretch: This band is found at a lower frequency, generally in the 1365-1290 cm⁻¹ region. orgchemboulder.com

The presence of these two prominent bands in the IR spectrum is a definitive indicator of the nitro functional group.

Characteristic IR Absorption Frequencies for the Nitro Group

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity
Asymmetric N-O Stretch1550 - 1475Strong
Symmetric N-O Stretch1365 - 1290Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification in Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for separating and identifying volatile compounds like this compound from complex mixtures. In this technique, the gas chromatograph separates the components of the mixture, and each component is then introduced into the mass spectrometer. The compound is identified by its specific retention time in the GC column and its unique mass spectrum, which serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 131, corresponding to its molecular weight. However, tertiary nitroalkanes can be unstable, and the molecular ion peak may be weak or absent. The fragmentation pattern provides key structural information. According to the NIST (National Institute of Standards and Technology) mass spectrometry database, prominent peaks are observed at m/z 41 and 69. nih.gov A plausible fragmentation pathway involves the loss of the nitro group (NO₂, 46 Da) to yield a tertiary carbocation at m/z 85. Further fragmentation of this and other ions leads to the observed spectrum.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, which can be used to determine its elemental composition. ufl.edu For this compound, the molecular formula is C₆H₁₃NO₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The calculated monoisotopic mass for C₆H₁₃NO₂ is 131.094628657 Da. nih.gov An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides powerful evidence for the assigned molecular formula, leaving no ambiguity. enovatia.com

X-ray Crystallography for Solid-State Structural Elucidation

The determination of the precise three-dimensional arrangement of atoms and molecules in a solid-state material is accomplished through X-ray crystallography. This powerful analytical technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystalline lattice. The resulting diffraction pattern provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state conformation.

For the compound this compound, a thorough review of publicly available scientific literature and crystallographic databases does not yield any specific studies employing X-ray crystallography for its structural elucidation. Consequently, there is no experimentally determined crystal structure, including details on its lattice parameters or solid-state conformation, available at this time. While the technique is highly applicable to organic molecules that can be crystallized, it appears that such an analysis has not been reported for this particular tertiary nitroalkane or its specific derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemistry

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of energy from light promotes electrons from a lower energy ground state to a higher energy excited state. In organic molecules, the most common electronic transitions are π-π* and n-π*.

The nitro group (-NO₂) in nitroalkanes is a chromophore, which is a part of a molecule responsible for its color, or in this case, its absorption of UV light. The UV-Vis spectrum of simple, saturated nitroalkanes is characterized by two main absorption bands.

A strong absorption band at shorter wavelengths: This is typically observed in the vacuum UV region, around 200-210 nm. This high-energy absorption is attributed to a π → π* transition within the nitro group.

A weaker absorption band at longer wavelengths: This band, which is more readily observed with standard UV-Vis spectrophotometers, typically appears in the region of 270-280 nm. This lower-energy absorption is assigned to an n → π* transition. This transition involves the promotion of an electron from one of the non-bonding lone pairs on the oxygen atoms of the nitro group to an antibonding π* orbital.

For this compound, as a tertiary aliphatic nitroalkane, its UV-Vis absorption spectrum is expected to align with these general characteristics. The precise absorption maxima (λmax) and molar absorptivity (ε) are dependent on the solvent used, though specific experimental data for this compound are not widely reported. Gas-phase studies of nitroalkanes indicate a characteristic absorption from the nitro group around 200 nm. iu.edu The intensity of the n → π* transition is generally low (ε < 100 L·mol-1·cm-1), as it is a symmetrically forbidden transition.

Compound ClassTypical λmax (n → π)Typical λmax (π → π)Electronic Transition Details
Aliphatic Nitroalkanes~270-280 nm~200-210 nmThe n → π* transition involves non-bonding electrons on the oxygen atoms, while the π → π* transition involves the π electrons of the N=O bond.

The photochemistry of nitroalkanes is primarily dictated by the electronic excitation of the nitro group. Upon absorption of UV radiation, the molecule is promoted to an excited state. A common photochemical reaction for simple nitroalkanes is the isomerization to an alkyl nitrite (B80452), followed by homolytic cleavage of the O-N bond to produce an alkoxy radical and nitric oxide.

For tertiary nitroalkanes like this compound, which lack α-hydrogens, the photochemical pathways that involve these hydrogens in primary and secondary nitroalkanes are not possible. sarthaks.com The primary photochemical process would likely involve the cleavage of the C-N bond to form a tertiary alkyl radical and nitrogen dioxide (NO₂), or isomerization to the nitrite followed by cleavage. The resulting highly reactive radical species can then participate in a variety of subsequent reactions, such as dimerization or reaction with other available molecules.

An Exploration of this compound: Derivatives, Analogs, and Transformations

The field of organic chemistry is replete with compounds whose structural nuances give rise to unique reactivity and utility. Among these is this compound, a tertiary nitroalkane. An in-depth analysis of this compound, particularly concerning its derivatives, comparative standing among other branched nitroalkanes, stereoisomeric nature, and potential for chemical modification, provides valuable insight into the broader principles of chemical synthesis and reactivity. This article focuses on these specific aspects of this compound, structured to explore its chemical identity and potential.

Derivatives, Analogues, and Comparative Studies

The study of 2,3-dimethyl-2-nitrobutane is enriched by examining its derivatives, comparing it to similar structures, and investigating its inherent chemical possibilities.

Future Research Directions in 2,3 Dimethyl 2 Nitrobutane Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. For nitroalkanes like 2,3-dimethyl-2-nitrobutane and its dinitro analogue, 2,3-dimethyl-2,3-dinitrobutane (B1209716) (DMNB), historical synthetic methods have often relied on hazardous materials and produced significant waste. For instance, some known syntheses for DMNB utilize dangerous chemicals such as 2-nitropropane (B154153) and sodium hydride (NaH), making the processes unsafe and unsuitable for large-scale industrial production. google.com Future research must focus on developing synthetic pathways that are not only efficient in terms of yield but are also environmentally benign and inherently safer.

Key areas for future research include:

Catalytic Systems: The development and optimization of novel catalysts can offer pathways that avoid stoichiometric reagents and harsh reaction conditions. For example, the use of modified TS-1 catalysts in a one-pot operation for the synthesis of DMNB from acetone (B3395972) oxime represents a step towards greater efficiency and simplicity. researchgate.net Further research could explore other heterogeneous or homogeneous catalysts that offer higher yields, selectivity, and easier separation.

Alternative Reagents and Feedstocks: A critical research direction is the replacement of hazardous starting materials. Developing routes that circumvent the use of toxic precursors like 2-nitropropane is essential for creating safer laboratory and industrial processes. google.com Investigating renewable feedstocks and designing synthetic pathways with improved atom economy will be central to this effort.

Process Intensification: Research into continuous flow reactors and process intensification can lead to safer and more efficient production methods. A patented method for preparing DMNB involves reacting acetone, ammonia, and hydrogen peroxide in the presence of a modified titanium-silicate molecular sieve catalyst, showcasing a move towards processes that avoid dangerous intermediates. google.com

Table 1: Comparison of Selected Synthetic Routes for the Related Compound 2,3-Dimethyl-2,3-dinitrobutane (DMNB)

MethodStarting MaterialsKey Reagents/CatalystsReported YieldSustainability ConsiderationsReference
Oxidative CouplingAcetone OximeH₂O₂, Modified TS-1 catalyst43.2%One-pot operation, potentially simpler and safer. researchgate.net
Oxidation of 2-nitropropane carbanions2-Nitropropane, NaHCeric ammonium (B1175870) nitrate (B79036) (CAN)52%Uses dangerous raw materials (2-nitropropane, NaH) and expensive CAN. google.com
Reaction of 2-nitropropane salts2-NitropropaneAlkali metal hydroxide (B78521), Carbon tetrachlorideUp to 70.4%Avoids the isolation of intermediate salts but uses carbon tetrachloride. google.com
Modified Catalytic ProcessAcetone, Ammonia, Hydrogen PeroxideModified titanium-silicate molecular sieve catalyst45.6%Avoids the use of hazardous chemicals like 2-nitropropane. google.com

In-depth Mechanistic Studies of Under-explored Reactions

A thorough understanding of reaction mechanisms is fundamental to controlling chemical reactions and designing new synthetic strategies. For this compound, while some reactions are known, the intricate details of their mechanisms, including the presence of transient intermediates and competing pathways, remain largely unexplored.

Future mechanistic studies should focus on:

Decomposition Pathways: The thermal and collision-induced decomposition of related nitro compounds has been investigated, revealing complex fragmentation pathways. For example, studies on 2,3-dimethyl-2,3-dinitrobutane suggest a two-stage decomposition process and that a concerted β-elimination is a favored mechanism for some nitroalkanes. researchgate.net Similar in-depth studies on this compound using techniques like tandem mass spectrometry and computational chemistry would provide crucial insights into its stability and degradation.

Computational Modeling: Quantum chemical calculations are powerful tools for elucidating reaction mechanisms, regioselectivity, and the energetics of reaction pathways. mdpi.com Applying these computational methods to the reactions of this compound can help predict reaction outcomes and guide experimental design. Such studies can clarify whether reactions proceed through one-step or stepwise mechanisms and identify the factors controlling selectivity. mdpi.com

Reactions with Oxidants and Radicals: The atmospheric chemistry of related carbonyl compounds has been studied to understand their degradation with oxidants like OH and NO3 radicals. copernicus.org A detailed kinetic and mechanistic investigation of the reactions of this compound with atmospherically relevant radicals would provide valuable data on its environmental fate and potential to form secondary pollutants.

Exploration of Novel Reactivity and Chemical Transformations

The nitro group is one of the most versatile functional groups in organic synthesis, capable of participating in a wide array of chemical transformations. The unique steric environment of this compound, with its bulky tert-butyl-like structure, could lead to novel reactivity and the synthesis of unique molecular architectures.

Future research should explore:

Use as a Synthetic Building Block: The nitro group can be converted into amines, oximes, nitriles, and carbonyl compounds. Exploring these transformations in the context of this compound could provide access to novel, sterically hindered molecules that may have applications in materials science or medicinal chemistry.

Reactions with Nucleophiles and Electrophiles: Investigating the reactions of electrophilically activated this compound with various carbon-based nucleophiles could lead to new C-C bond-forming reactions. nih.gov

Precursor to Functional Materials: The related compound DMNB is a key raw material for synthesizing substances that can capture nitric oxide (NO) and for nitroxide radicals used in molecular magnets. google.com Research into converting this compound into similar high-value functional materials represents a promising area of investigation.

Integration of Advanced Analytical Techniques for Real-time Monitoring

The ability to monitor chemical reactions in real-time provides invaluable data on reaction kinetics, the formation of intermediates, and the influence of reaction parameters. The integration of advanced analytical techniques is crucial for accelerating the development and understanding of the chemistry of this compound.

Future efforts should focus on:

In-situ Spectroscopy: Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used for real-time monitoring of reactant consumption and product formation directly in the reaction vessel. copernicus.org This allows for rapid optimization of reaction conditions and provides kinetic data.

Advanced Mass Spectrometry: Methods like electrospray ionization mass spectrometry (ESI-MS) and ion mobility spectrometry have proven effective in studying the gas-phase behavior and decomposition of related nitro compounds. researchgate.net Applying these techniques can help identify transient intermediates and elucidate complex reaction networks.

Chromatographic Methods: The coupling of gas chromatography with mass spectrometry (GC-MS) is a powerful tool for the separation and identification of reaction products, even in complex mixtures. copernicus.org This is essential for determining reaction yields, identifying byproducts, and confirming reaction mechanisms.

Table 2: Advanced Analytical Techniques and Their Future Applications

TechniqueAbbreviationPotential Application in this compound Research
Fourier Transform Infrared SpectroscopyFTIRReal-time monitoring of functional group changes during reactions. copernicus.org
Gas Chromatography-Mass SpectrometryGC-MSSeparation and identification of volatile products and byproducts. copernicus.org
Electrospray Ionization Mass SpectrometryESI-MSDetection of ionic intermediates and characterization of reaction pathways. researchgate.net
Ion Mobility SpectrometryIMSStudying gas-phase decomposition and fragmentation mechanisms. researchgate.net
Nuclear Magnetic Resonance SpectroscopyNMRStructural elucidation of novel products and intermediates.

Application of Machine Learning and AI in Predicting Reactivity and Properties

The intersection of data science and chemistry is revolutionizing how chemical research is conducted. Machine learning (ML) and artificial intelligence (AI) offer powerful tools for predicting chemical reactivity, optimizing reaction conditions, and discovering new molecules with desired properties.

Future research in the chemistry of this compound should leverage these computational tools by:

Predicting Reaction Outcomes: ML models can be trained on existing reaction data to predict the outcomes of new, untested reactions. researchgate.net This can significantly reduce the number of experiments needed to discover efficient synthetic routes or novel transformations.

Modeling Activation Energies: The development of Δ-learning models, which use ML to predict corrections to lower-level quantum calculations, provides a rapid and accurate way to determine reaction properties like activation energies. rsc.org Applying such models to this compound could accelerate the characterization of its reaction landscape with minimal computational cost. rsc.org

De Novo Design: AI algorithms can be used to design new molecules with specific properties. By inputting desired characteristics, these tools could suggest novel derivatives of this compound for applications in materials science or pharmacology.

Q & A

Q. Table 1. Key Analytical Parameters for this compound

TechniqueExpected Data/ArtifactsReference
¹H NMR δ 1.2–1.4 (m, 12H, CH₃), δ 4.1–4.3 (s, 1H, C-2)
IR 1520 cm⁻¹ (NO₂ asym. stretch)
MS (EI) m/z 131 (M⁺), 86 (C₆H₁₄ fragment)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.